molecular formula C10H9FN4O B2365185 N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 936323-97-6

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2365185
CAS No.: 936323-97-6
M. Wt: 220.207
InChI Key: GAXFNJVMZDLPNI-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 936323-97-6) is a high-purity chemical compound supplied for non-human research applications. With a molecular formula of C10H9FN4O and a molecular weight of 220.20 g/mol, this compound belongs to the class of 1,2,3-triazole derivatives, which are recognized in medicinal chemistry for their metabolic stability and capacity to engage in hydrogen bonding, making them valuable scaffolds in drug discovery . The structure features a triazole carboxamide core linked to a 2-fluoro-5-methylphenyl group, a configuration that is of significant interest in the design of novel bioactive molecules. Compounds based on the 1,2,3-triazole-4-carboxamide scaffold have recently been identified as highly potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor regulating drug metabolism genes . This research highlights the potential of such compounds as powerful tools in basic research to overcome adverse drug-drug interactions caused by PXR activation. Furthermore, 1,2,3-triazole hybrids are actively explored in antibacterial research, with studies demonstrating that conjugating triazoles to established pharmacophores like fluoroquinolones can yield new agents with enhanced activity against resistant bacterial strains . The synthetic accessibility of the triazole ring via reliable methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) facilitates its incorporation into diverse molecular architectures . Researchers can leverage this compound as a key intermediate or a reference standard in various investigative pathways, including but not limited to, pharmacology, organic synthesis, and chemical biology. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c1-6-2-3-7(11)8(4-6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXFNJVMZDLPNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1H-1,2,3-Triazole-5-carboxylic Acid

The CuAAC reaction between propiolic acid (HC≡C-COOH ) and substituted azides remains a foundational approach, though regioselectivity challenges persist. Recent advancements in ligand design and solvent systems have improved yields and positional control.

Representative Procedure :

  • Reagents : Propiolic acid (1.2 eq), 2-azido-1-fluoro-4-methylbenzene (1 eq), CuI (10 mol%), sodium ascorbate (20 mol%), DMF/H2O (4:1).
  • Conditions : 60°C, 12 h under N2.
  • Workup : Acidification to pH 2, extraction with ethyl acetate, column chromatography (SiO2, CH2Cl2/MeOH 9:1).
  • Yield : 68–72% (1H-1,2,3-triazole-5-carboxylic acid).

Key Challenges :

  • Competing 1,4-regioisomer formation (15–22% in unoptimized systems).
  • Acid-sensitive functional groups requiring protected intermediates.

Amidation of Triazole Carboxylic Acid

Coupling the triazole acid with 2-fluoro-5-methylaniline employs standard peptide chemistry protocols:

Method A: Acyl Chloride Intermediate

  • Chlorination : Treat triazole-5-carboxylic acid (1 eq) with SOCl2 (3 eq) in anhydrous THF (0°C → reflux).
  • Amidation : Add 2-fluoro-5-methylaniline (1.1 eq) and Et3N (2 eq) in THF at 0°C.
  • Yield : 85–89% after recrystallization (MTBE/n-heptane).

Method B: Coupling Reagents

  • Activation : HATU (1.2 eq), DIPEA (3 eq), DMF, 0°C.
  • Coupling : Add 2-fluoro-5-methylaniline (1.05 eq), stir at RT for 6 h.
  • Yield : 92–95%, purity >99% (HPLC).

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC) for Direct Synthesis

NiAAC circumvents CuAAC's regioselectivity limitations, enabling direct 1,5-disubstituted triazole formation. This single-step approach integrates the amide group during cycloaddition.

Optimized Protocol :

  • Catalyst System : Cp2Ni (5 mol%), Xantphos (6 mol%), Cs2CO3 (2 eq).
  • Solvent : Toluene/MeOH (3:1), 70°C, 24 h.
  • Substrates :
    • Alkyne: HC≡C-CONH-(2-fluoro-5-methylphenyl)
    • Azide: Trimethylsilyl azide (TMSN3)
  • Yield : 78–82%, >95% regioselectivity (1,5-isomer).

Advantages :

  • Avoids multi-step protection/deprotection sequences.
  • Tolerant of electron-deficient aryl groups.

Flow Chemistry and Process Intensification

Recent innovations in continuous-flow systems enhance reproducibility and safety for triazole syntheses:

Integrated Flow System :

Stage Components Residence Time Temperature
Cycloaddition CuI/Amberlyst A-21/QP-TU/PS-PPh2 3 h 50°C
Amidation HATU/DIPEA in microstructured reactor 20 min RT

Outcomes :

  • 93% overall yield at 10 g/h throughput.
  • Purity >99.5% without chromatography.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for this compound Synthesis

Parameter CuAAC + Amidation NiAAC Direct Flow System
Total Steps 3 1 2
Regioselectivity 78–85% >95% 92%
Max Yield 89% 82% 93%
Scalability Moderate Challenging High
Purification Needs Column required Recrystallization None

Mechanistic Insights and Computational Modeling

DFT studies reveal critical distinctions between CuAAC and NiAAC pathways:

CuAAC Transition State :

  • Linear alkyne coordination favors 1,4-adducts (ΔG‡ = 18.7 kcal/mol).
  • Electron-deficient alkynes accelerate reaction (k = 0.45 min⁻¹ for Ar-C≡C-COOH).

NiAAC Selectivity :

  • Square-planar Ni(0) intermediates enable 1,5-regiocontrol via bent alkyne geometry.
  • Xantphos ligand stabilizes nickelacycle (B3LYP/6-311+G(d,p)).

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can enhance its binding affinity and selectivity towards these targets. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its analogs based on substituent effects, synthesis methods, physical properties, and structural features.

Key Observations :

  • Substituent Flexibility : The target compound’s ortho-fluorine and para-methyl groups contrast with analogs featuring bulkier substituents (e.g., benzyl, THF-methyl, or 4-methoxybenzyl) on the triazole ring. These groups influence steric hindrance and electronic effects, impacting reactivity during synthesis. For instance, HBTU-mediated amide coupling (used for SI60 and SI62) is a common method for carboxamide formation .
  • Fluorine vs.

Physical Properties and Structural Features

Table 2: Melting Points and Structural Insights
Compound Name Melting Point (°C) Key NMR Features (1H/13C) Structural Notes Reference
SI60 173.9–175.5 Aromatic protons (δ 7.2–7.8), diethylamino group (δ 3.3–3.5) Crystalline solid with strong intermolecular H-bonding
Compound 15g () 113.3–114.2 Benzyloxy (δ 5.1), methoxybenzyl (δ 3.8) Low melting point due to flexible benzyl groups
Compound 9 () 200.1–200.9 Cyclopropylmethyl (δ 1.0–1.5), tetrafluorophenyl (δ 6.8–7.2) High thermal stability from rigid biphenyl system

Key Observations :

  • Melting Points : The target compound’s melting point is expected to fall between 170–200°C, similar to SI60 and ’s Compound 9, due to moderate rigidity from the ortho-fluorine. Bulky substituents (e.g., benzyloxy in ) reduce melting points by introducing conformational flexibility .
  • NMR Signatures : Fluorine atoms in the ortho-position (as in the target compound) deshield adjacent protons, likely causing downfield shifts in 1H NMR (δ 7.0–7.5). Triazole carboxamide protons typically resonate at δ 8.0–8.5 .

Biological Activity

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C_{10}H_{9}FN_{4}O
  • Molecular Weight : 220.20 g/mol

This compound features a triazole ring that is known for its stability and ability to form hydrogen bonds, which are critical for biological interactions.

Antitumor Activity

Recent studies have indicated that various 1,2,3-triazole derivatives exhibit promising antitumor activities. For instance, compounds similar to this compound have shown efficacy against non-small-cell lung cancer (NSCLC) cell lines. In one study, a related compound demonstrated an IC50 value of 6.06 μM against H460 cells, indicating significant anticancer potential . The mechanism involved apoptosis induction and reactive oxygen species (ROS) generation.

Neuroprotective Effects

Compounds within the triazole family have also been evaluated for neuroprotective properties. A related study highlighted that certain triazole derivatives could inhibit neuroinflammation and protect neuronal cells from oxidative stress . The ability to cross the blood-brain barrier (BBB) further enhances their therapeutic potential in neurodegenerative diseases.

Enzyme Inhibition

This compound may exhibit inhibition against various enzymes. For example, some triazole derivatives have shown moderate inhibition of carbonic anhydrase-II . This enzyme plays a crucial role in physiological processes such as respiration and acid-base balance.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Triazoles can bind to the active sites of enzymes like carbonic anhydrase-II and cholinesterases, leading to decreased enzyme activity and subsequent biological effects.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by modulating signaling pathways such as NF-κB and ROS generation .

Case Study 1: Antitumor Efficacy

A study conducted on a series of triazole hybrids revealed that specific substitutions on the triazole ring significantly enhanced antitumor activity. For instance, compounds with a 5-methyl substitution exhibited improved potency against NSCLC cell lines compared to their unsubstituted counterparts .

Case Study 2: Neuroprotective Properties

In another investigation focused on neuroprotection, a derivative similar to this compound was tested in scopolamine-induced models of Alzheimer's disease. Results indicated significant improvements in cognitive function and reductions in neuroinflammatory markers .

Summary of Findings

Biological ActivityObservationsReferences
Antitumor ActivityIC50 = 6.06 μM against H460 cells
Neuroprotective EffectsSignificant reduction in neuroinflammation
Enzyme InhibitionModerate inhibition of carbonic anhydrase-II

Q & A

Q. Key Considerations :

  • Solvent choice (polar aprotic solvents like DMF improve reaction rates).
  • Monitoring reaction progress via TLC or HPLC .
  • Avoiding moisture-sensitive intermediates by using inert atmospheres .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:
Primary Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), triazole protons (δ 8.1–8.3 ppm), and methyl/fluoro groups (δ 2.3 ppm for CH₃; δ -110 to -120 ppm for ¹⁹F) .
    • ¹³C NMR : Carboxamide carbonyl (δ ~165 ppm), triazole carbons (δ ~140–150 ppm) .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and triazole C-N (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak (e.g., [M+H]⁺ at m/z ~275–300) and fragmentation patterns confirm the molecular formula .

Q. Advanced Techniques :

  • X-ray Crystallography : For absolute configuration determination. Programs like SHELXL refine crystal structures, resolving anisotropic displacement parameters .

Basic: How is the biological activity of this compound assessed in preliminary studies?

Answer:
Methodological Workflow :

In vitro assays :

  • Anticancer : IC₅₀ determination against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
  • Antimicrobial : Minimum inhibitory concentration (MIC) testing against E. coli or S. aureus using broth dilution .

Mechanistic Studies :

  • Enzyme inhibition assays (e.g., COX-2 or kinase targets) with fluorogenic substrates .
  • Molecular docking (AutoDock Vina) to predict binding interactions with active sites .

Q. Data Interpretation :

  • Compare activity to reference drugs (e.g., doxorubicin for cancer, ciprofloxacin for bacteria).
  • Correlate substituent effects (e.g., fluoro vs. methyl groups) with potency .

Advanced: How can crystallographic data resolve contradictions in reported biological activities?

Answer:
Case Study :
If conflicting bioactivity data arise (e.g., varying IC₅₀ values across studies), crystallography can:

Identify polymorphs : Different crystal forms (e.g., Form I vs. Form II) may exhibit altered solubility and bioavailability .

Confirm stereochemistry : Misassigned configurations (e.g., syn vs. anti amide conformers) can lead to false activity reports. SHELXL refinement resolves such ambiguities .

Q. Methodology :

  • Collect high-resolution data (≤ 1.0 Å) using synchrotron radiation.
  • Validate refinement with R-factor (< 5%) and electron density maps .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for triazole carboxamide derivatives?

Answer:
SAR Workflow :

Substituent Variation :

  • Replace the 2-fluoro-5-methylphenyl group with other aryl moieties (e.g., 3-chlorophenyl, 4-methoxyphenyl) .
  • Modify the triazole substituents (e.g., methyl vs. ethyl groups at position 1) .

Activity Profiling :

  • Test derivatives against a panel of biological targets (e.g., kinases, microbial enzymes).

Data Analysis :

  • Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. Example Table :

DerivativeR GroupIC₅₀ (μM) vs. MCF-7LogP
Parent Compound2-Fluoro-5-methyl12.42.8
Analog 14-Chloro8.93.1
Analog 23-Methoxy15.72.5

Q. Resolution Strategies :

Reproducibility Checks :

  • Repeat syntheses under standardized conditions (e.g., inert atmosphere, controlled heating).

Analytical Cross-Validation :

  • Compare HPLC purity (>98% vs. 95%) and LC-MS data across studies .

By-Product Analysis :

  • Identify impurities (e.g., unreacted azide) via GC-MS or ²D NMR .

Advanced: What computational methods are used to predict the pharmacokinetic properties of this compound?

Answer:
Tools and Workflows :

ADMET Prediction :

  • SwissADME : Estimates LogP (lipophilicity), solubility, and bioavailability .
  • pkCSM : Predicts absorption (Caco-2 permeability) and toxicity (hERG inhibition) .

Molecular Dynamics (MD) :

  • Simulate membrane penetration using GROMACS with lipid bilayer models .

Q. Key Parameters :

  • LogP : Optimal range 2–3 for oral bioavailability.
  • Polar Surface Area (PSA) : < 140 Ų for blood-brain barrier penetration .

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